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molecular formula C9H17F6N2P B6330631 1-butyl-3-ethylimidazolium Hexafluorophosphate CAS No. 256647-89-9

1-butyl-3-ethylimidazolium Hexafluorophosphate

Cat. No. B6330631
M. Wt: 298.21 g/mol
InChI Key: XHDGTOOJVGSPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06245918B1

Procedure details

1.1 ml of N-butylimidazole was introduced into a 50 ml glass flask under an argon atmosphere. 2.08 g of triethyloxonium hexafluorophosphate in solution in 5 ml of 1,2-dichloroethane was then introduced. The mixture was stirred for 4 hours at room temperature. The solvent was evaporated off under vacuum using a vane pump. A colorless liquid was obtained.
Quantity
1.1 mL
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]1[CH:9]=[CH:8][N:7]=[CH:6]1)[CH2:2][CH2:3][CH3:4].[F:10][P-:11]([F:16])([F:15])([F:14])([F:13])[F:12].[CH2:17]([O+](CC)CC)[CH3:18]>ClCCCl>[F:10][P-:11]([F:16])([F:15])([F:14])([F:13])[F:12].[CH2:1]([N+:5]1[CH:9]=[CH:8][N:7]([CH2:17][CH3:18])[CH:6]=1)[CH2:2][CH2:3][CH3:4] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.1 mL
Type
reactant
Smiles
C(CCC)N1C=NC=C1
Step Two
Name
Quantity
2.08 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.C(C)[O+](CC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under vacuum
CUSTOM
Type
CUSTOM
Details
A colorless liquid was obtained

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
F[P-](F)(F)(F)(F)F.C(CCC)[N+]1=CN(C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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